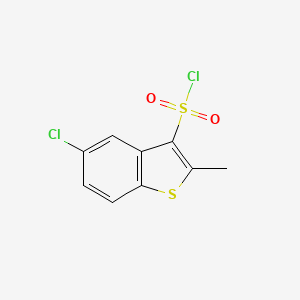
5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride
Overview
Description
5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride is a chemical compound with the molecular formula C9H6Cl2O2S2 and a molecular weight of 281.18 g/mol . It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound. This compound is known for its reactivity due to the presence of both sulfonyl chloride and chloro groups, making it a valuable intermediate in organic synthesis .
Mechanism of Action
Mode of Action
Based on its chemical structure, it might undergo electrophilic aromatic substitution . In this reaction, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride . These factors could include pH, temperature, presence of other molecules, and the specific cellular environment.
Biochemical Analysis
Biochemical Properties
5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride plays a crucial role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various biomolecules through sulfonylation reactions, where the sulfonyl chloride group reacts with nucleophilic sites on proteins and enzymes. This interaction can lead to the formation of sulfonamide bonds, which can alter the activity and function of the target biomolecules .
Cellular Effects
The effects of this compound on cells are diverse and depend on the specific cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain kinases and phosphatases, which are key regulators of cell signaling. Additionally, this compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of target biomolecules. The sulfonyl chloride group reacts with nucleophilic amino acid residues, such as lysine and cysteine, in proteins and enzymes. This covalent modification can result in enzyme inhibition or activation, depending on the specific target and context. Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can selectively modify target biomolecules without causing significant toxicity. At high doses, it can lead to adverse effects, including cytotoxicity and tissue damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical modification without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit or activate specific enzymes, leading to changes in metabolic flux and metabolite levels. For example, it has been shown to inhibit certain dehydrogenases and oxidases, which are key enzymes in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its activity and function. For instance, binding to specific transporters can facilitate the uptake of this compound into cells, while binding to intracellular proteins can affect its distribution within the cell .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For example, it can localize to the nucleus and modify transcription factors, or it can be targeted to the mitochondria and affect metabolic enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride typically involves the chlorination of 2-methylbenzothiophene followed by sulfonylation. One common method includes the following steps:
Chlorination: 2-Methylbenzothiophene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to yield 5-chloro-2-methylbenzothiophene.
Sulfonylation: The chlorinated product is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Electrophilic Aromatic Substitution: The chloro group on the benzothiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: Reagents such as nitrating agents, halogenating agents, and Friedel-Crafts acylating agents are used under acidic conditions.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Substituted Benzothiophenes: Formed through electrophilic aromatic substitution.
Scientific Research Applications
5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methylbenzothiazole: Similar in structure but contains a nitrogen atom in place of the sulfur atom in benzothiophene.
2-Chloro-4-methylthiazole-5-sulfonyl chloride: Contains a thiazole ring instead of a benzothiophene ring.
Uniqueness
5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride is unique due to the presence of both sulfonyl chloride and chloro groups on the benzothiophene ring, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O2S2/c1-5-9(15(11,12)13)7-4-6(10)2-3-8(7)14-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIXGHPYYMOSGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)C=CC(=C2)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


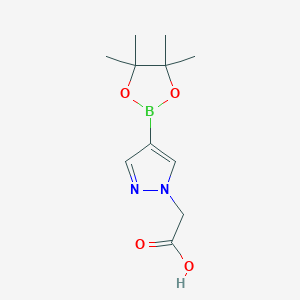
![2-bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B1467714.png)

![4-[2-(4-Ethynyl-phenoxy)-ethyl]-morpholine](/img/structure/B1467716.png)
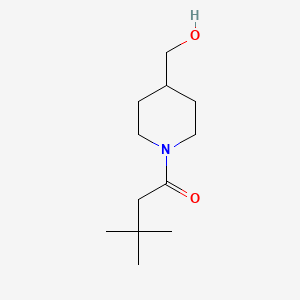
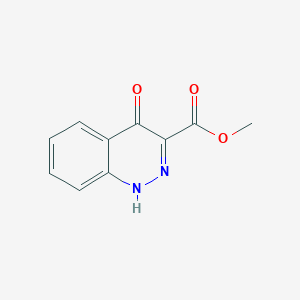

![4-[(1S)-(1-phenylethyl)amino]-6-chloropyrimidine](/img/structure/B1467724.png)

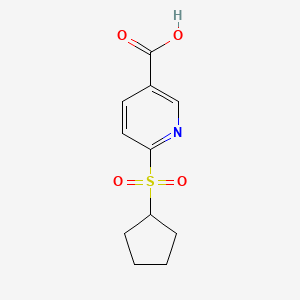

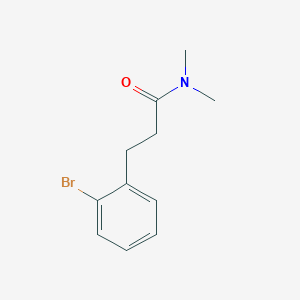
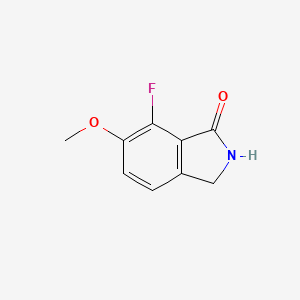
![1-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B1467735.png)
